molecular formula C8H9BrN2O2 B13569602 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid CAS No. 32918-48-2

2-Amino-3-(2-bromopyridin-4-yl)propanoic acid

Cat. No.: B13569602
CAS No.: 32918-48-2
M. Wt: 245.07 g/mol
InChI Key: ZXRSFYYBYBBZQH-UHFFFAOYSA-N
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Description

2-Amino-3-(2-bromopyridin-4-yl)propanoic acid is a brominated heterocyclic amino acid that serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. This non-proteinogenic amino acid features a bromine atom on the pyridine ring, which provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions . This allows researchers to create a diverse array of novel complex molecules for screening and development. As part of a class of novel non-coding heterocyclic amino acids, this compound and its structural analogs are of significant interest in agricultural chemistry for the creation of new herbicidal agents . Furthermore, related amino acid derivatives incorporating heterocyclic side chains have demonstrated potential therapeutic value, being investigated for use in therapeutic compositions as mimics of growth factors like TGF-beta, which are applicable in wound healing and soft tissue augmentation . The compound is offered For Research Use Only and is intended for use in laboratory research. It is not intended for diagnostic, therapeutic, or any other human use. Researchers can rely on the high purity and quality of this specialty amino acid to advance their innovative projects in drug discovery and chemical biology.

Properties

CAS No.

32918-48-2

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

2-amino-3-(2-bromopyridin-4-yl)propanoic acid

InChI

InChI=1S/C8H9BrN2O2/c9-7-4-5(1-2-11-7)3-6(10)8(12)13/h1-2,4,6H,3,10H2,(H,12,13)

InChI Key

ZXRSFYYBYBBZQH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1CC(C(=O)O)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 4-pyridylacetic acid, followed by amination and subsequent carboxylation to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-bromopyridin-4-yl)propanoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The amino and pyridine groups can participate in redox reactions.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can modify the functional groups on the molecule .

Scientific Research Applications

2-Amino-3-(2-bromopyridin-4-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in various binding interactions, while the amino and carboxyl groups can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of the target molecules and influence biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Aromatic Ring

2-Amino-3-(thiophen-2-yl)propanoic acid
  • Structure : Features a thiophene (sulfur-containing heterocycle) instead of pyridine.
  • Application : Studied in biocatalytic transformations using SwCNTNH₂-PAL for stereoselective ammonia elimination or addition .
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid
  • Structure : Contains a diiodinated phenyl ring with a hydroxyl group.
  • Properties : The iodine atoms increase molecular weight (Hy-W052493 , MW: ~433 g/mol) and hydrophobicity, while the hydroxyl group may participate in hydrogen bonding .
  • Application : Used in laboratory chemical synthesis, though its pharmacological relevance is unspecified .
2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid
  • Structure : Fluorine and hydroxyl groups on the phenyl ring.
  • Properties : Fluorine’s electronegativity enhances metabolic stability; the hydroxyl group aids solubility (MW: 199.18 g/mol) .

Heterocyclic Modifications

(S)-2-Amino-3-(4-(((2-arylthiazol-4-yl)methyl)amino)phenyl)propanoic acid
  • Structure: Incorporates a thiazole ring linked to phenyl via a methylamino group.
  • Properties : Thiazole’s nitrogen-sulfur heterocycle confers antimicrobial properties.
  • Application : Demonstrated antimycobacterial activity against Mycobacterium tuberculosis H37Ra (IC₅₀ values in µM range) with low cytotoxicity in HUVEC, HeLa, and HCT 116 cells .
(2S)-2-Amino-3-(3-bromopyridin-4-yl)propanoic acid
  • Structure : Bromine at the 3-position of pyridine (vs. 2-position in the target compound).
  • Properties : Altered steric effects due to bromine placement; molecular weight: 245.07 g/mol .
4-Bromo-L-tryptophan
  • Structure : Brominated indole ring (vs. pyridine).
  • Properties : Indole’s planar structure facilitates interactions with tryptophan-binding enzymes.
  • Application: Used in peptide synthesis and studies targeting brominated amino acid derivatives .

Functional Group Additions

3-Amino-3-(pyridin-4-yl)propanoic acid
  • Structure : Pyridine at the β-position without bromine.
  • Properties : Lacks halogen-induced electronic effects; lower molecular weight (≈178 g/mol).
  • Application: Intermediate in synthesizing β-amino acids for bioactive compounds .
2-Amino-3-(trifluoromethyl)pyridine derivatives
  • Structure : Trifluoromethyl (-CF₃) substituent.
  • Properties : -CF₃ increases lipophilicity and metabolic resistance.
  • Application : Common in agrochemicals and pharmaceuticals for enhanced stability .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Use Source
2-Amino-3-(2-bromopyridin-4-yl)propanoic acid C₈H₉BrN₂O₂ 245.07 2-bromopyridine Pharmaceutical building block
2-Amino-3-(thiophen-2-yl)propanoic acid C₇H₉NO₂S 171.21 Thiophene Biocatalytic transformations
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid C₉H₁₀I₂NO₃ ~433.00 3,5-diiodo-4-hydroxyphenyl Laboratory chemical synthesis
(S)-2-Amino-3-(4-(((2-arylthiazol-4-yl)methyl)amino)phenyl)propanoic acid C₁₉H₂₀N₄O₂S ~368.45 Thiazole-aryl Antimycobacterial agent
4-Bromo-L-tryptophan C₁₁H₁₁BrN₂O₂ 283.12 4-bromoindole Peptide synthesis

Key Research Findings

  • Electronic and Steric Effects : Bromine in pyridine derivatives (e.g., 2- vs. 3-position) alters electronic density and steric hindrance, impacting binding to biological targets .
  • Biological Activity : Thiazole-containing analogues exhibit specific antimycobacterial activity, while thiophene derivatives are explored for stereoselective biocatalysis .
  • Metabolic Stability : Fluorine and trifluoromethyl groups enhance resistance to enzymatic degradation, making them valuable in drug design .

Biological Activity

2-Amino-3-(2-bromopyridin-4-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is a derivative of amino acids, featuring a brominated pyridine moiety that may influence its biological properties. This article explores the biological activity of this compound, including its antibacterial, antifungal, and antioxidant properties, supported by relevant research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C8H9BrN2O2\text{C}_8\text{H}_{9}\text{BrN}_2\text{O}_2

This structure features an amino group, a carboxylic acid, and a brominated pyridine ring, which are critical for its biological interactions.

Antibacterial Activity

Research has indicated that this compound exhibits significant antibacterial properties. A study evaluated the compound against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values demonstrated effective inhibition, particularly against Staphylococcus aureus and Escherichia coli.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.050
Bacillus subtilis0.100

These results suggest that the presence of the bromine atom enhances the compound's ability to disrupt bacterial cell walls or interfere with metabolic pathways critical for bacterial survival .

Antifungal Activity

In addition to its antibacterial effects, the compound has shown antifungal activity. It was tested against Candida albicans and other fungal strains with promising results. The antifungal activity was quantified using MIC values.

Table 2: Antifungal Activity of this compound

Fungal StrainMIC (mg/mL)
Candida albicans0.030
Aspergillus niger0.045

These findings indicate that the compound may serve as a potential therapeutic agent against fungal infections, particularly in immunocompromised patients .

Antioxidant Activity

The antioxidant potential of this compound was also evaluated through various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated effective radical scavenging activity, which is crucial for preventing oxidative stress-related diseases.

Table 3: Antioxidant Activity of this compound

Assay TypeIC50 (µM)
DPPH15.6
ABTS12.3

The antioxidant properties suggest that this compound may have protective effects against cellular damage caused by free radicals .

Case Studies

Several case studies have highlighted the therapeutic potential of derivatives similar to this compound. For example, compounds with similar structures have been investigated for their neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's disease. These studies emphasize the importance of structural modifications in enhancing biological activity.

Q & A

Q. What are the established synthetic routes for 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid, and how does the bromopyridine moiety influence reaction conditions?

Methodological Answer: The synthesis of β-amino acids like this compound typically involves enantioselective catalytic methods or biocatalytic pathways. A common approach is the use of intermediates such as 3-(pyridin-4-yl)acrylic acid, which can undergo ammonia elimination or addition reactions to form the β-amino acid backbone . The 2-bromo substituent on the pyridine ring introduces steric and electronic effects, necessitating optimized reaction conditions (e.g., inert atmosphere, controlled temperature) to prevent debromination or side reactions. Brominated pyridine derivatives, such as 3-bromopyridine-2-carboxylic acid, are often synthesized under palladium-catalyzed coupling conditions, which may inform analogous strategies for this compound .

Q. How can researchers confirm the structural identity and purity of this compound using spectroscopic methods?

Methodological Answer: Structural confirmation requires a combination of techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can verify the pyridine ring substitution pattern and the β-amino acid backbone. The bromine atom’s deshielding effect on adjacent protons should be observed in the aromatic region.
  • High-Performance Liquid Chromatography (HPLC): Chiral columns can assess enantiomeric purity, critical for pharmacological studies.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).
  • Reference Standards: Cross-referencing with databases like NIST Chemistry WebBook ensures alignment with validated spectral data .

Advanced Research Questions

Q. What challenges arise in achieving enantioselective synthesis of this compound, and what biocatalytic strategies have been explored?

Methodological Answer: Enantioselective synthesis is challenging due to the steric bulk of the bromopyridine group and the need for precise stereochemical control. Biocatalytic methods, such as immobilized enzymes (e.g., SwCNTNH2-PAL), have shown promise in stereoselective ammonia elimination or addition reactions for structurally similar β-amino acids . For example, SwCNTNH2-PAL catalyzes ammonia elimination in 2-amino-3-(thiophen-2-yl)propanoic acid at room temperature, suggesting adaptability to bromopyridine derivatives. Reaction optimization may include pH adjustments, co-solvent selection, and enzyme immobilization techniques to enhance stability.

Q. How does the 2-bromo substituent on the pyridine ring influence reactivity in cross-coupling reactions or pharmacological activity?

Methodological Answer: The bromine atom serves as a versatile handle for further functionalization:

  • Cross-Coupling Reactions: Suzuki-Miyaura or Buchwald-Hartwig couplings can replace bromine with aryl, heteroaryl, or amine groups, enabling structure-activity relationship (SAR) studies. The electron-withdrawing nature of bromine enhances the pyridine ring’s electrophilicity, facilitating these reactions .
  • Pharmacological Impact: Bromine’s electronegativity may enhance binding affinity to target proteins (e.g., kinases) or improve metabolic stability. Computational modeling (e.g., molecular docking) paired with in vitro assays can validate these effects.

Q. What analytical methodologies resolve contradictory data in stereochemical outcomes during reactions involving this compound?

Methodological Answer: Contradictions in stereochemical data often arise from dynamic equilibria or competing reaction pathways. To address this:

  • Chiral Stationary Phase Chromatography: Use advanced HPLC or Supercritical Fluid Chromatography (SFC) with chiral columns to separate enantiomers and quantify ratios.
  • X-ray Crystallography: Absolute configuration determination via single-crystal analysis resolves ambiguities in NMR-based assignments.
  • Kinetic Analysis: Monitor reaction progress via time-resolved spectroscopy to identify intermediates and propose mechanistic pathways .

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